molecular formula C9H14N2O2 B12675015 Cyclohexan-1-one O-((vinylamino)carbonyl)oxime CAS No. 84100-25-4

Cyclohexan-1-one O-((vinylamino)carbonyl)oxime

Cat. No.: B12675015
CAS No.: 84100-25-4
M. Wt: 182.22 g/mol
InChI Key: JMUBBNIWBAJXBJ-UHFFFAOYSA-N
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Description

Cyclohexan-1-one O-((vinylamino)carbonyl)oxime ( 84100-25-4) is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.224 g/mol . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. A primary research application of this compound is in the development and validation of analytical methods. It has been demonstrated that this compound can be effectively separated and analyzed using reverse-phase (RP) high-performance liquid chromatography (HPLC) on a Newcrom R1 column . The typical method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For sensitive applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid . This makes the compound particularly valuable for researchers in the fields of analytical chemistry and pharmacokinetics, where it can be utilized for method scalability and the isolation of impurities in preparative separations . The availability of columns with smaller 3 µm particles also enables fast UPLC applications for high-throughput analysis .

Properties

CAS No.

84100-25-4

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(cyclohexylideneamino) N-ethenylcarbamate

InChI

InChI=1S/C9H14N2O2/c1-2-10-9(12)13-11-8-6-4-3-5-7-8/h2H,1,3-7H2,(H,10,12)

InChI Key

JMUBBNIWBAJXBJ-UHFFFAOYSA-N

Canonical SMILES

C=CNC(=O)ON=C1CCCCC1

Origin of Product

United States

Chemical Reactions Analysis

EINECS 282-106-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that are used in further chemical processes .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

Cyclohexan-1-one O-((vinylamino)carbonyl)oxime can be effectively analyzed using HPLC techniques. A study highlighted its separation on a Newcrom R1 HPLC column employing a reverse phase method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable in pharmacokinetics .

Synthesis and Reaction Mechanisms

The compound can serve as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various metal-mediated reactions, including:

  • Nucleophilic Additions : this compound can undergo nucleophilic addition reactions with diverse substrates, making it useful for synthesizing complex molecules .
  • Metal-Catalyzed Reactions : It has been utilized in metal-catalyzed transformations, such as the Beckmann rearrangement, which converts oximes to amides. This reaction is significant for producing pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated the use of this compound as an intermediate in synthesizing bioactive compounds. For instance, derivatives of this oxime have shown promising activity against specific biological targets, including enzymes involved in plant ethylene biosynthesis. In silico studies indicated that these derivatives could inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), which plays a crucial role in regulating ethylene production in plants .

Case Study 2: Development of Antibacterial Agents

Another application involved the synthesis of novel chiral heterocyclic compounds derived from this compound for use as antibacterial agents. These compounds were evaluated for their efficacy against various bacterial strains, showing significant potential as new therapeutic agents .

Summary of Findings

The applications of this compound span analytical chemistry and organic synthesis, with significant implications in pharmacology and biochemistry. Its role as an intermediate in synthesizing bioactive compounds and its utility in HPLC analyses showcase its versatility and importance in scientific research.

Application AreaDescriptionReferences
Analytical ChemistryHPLC analysis for separation and purification
Organic SynthesisIntermediate for nucleophilic additions and metal-catalyzed reactions
Bioactive Compound SynthesisUsed to develop inhibitors for plant ethylene biosynthesis
Antibacterial AgentsSynthesized chiral compounds evaluated for antibacterial activity

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime with analogous compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Applications Reactivity/Stability Notes
Cyclohexan-1-one O-[(vinylamino)carbonyl]oxime 84100-25-4 C₉H₁₄N₂O₂ 182.22 Oxime, vinylamino carbonyl Potential agrochemical High reactivity due to vinyl group; may hydrolyze under acidic conditions
Ethanol,2-[(3,5,6-trimethyl-2-pyrazinyl)oxy]- 118136-45-1 C₉H₁₄N₂O₂ 182.22 Pyrazinyl ether, ethanol derivative Unknown (research chemical) Moderate stability; pyrazinyl group may confer UV resistance
Aldoxycarb 103833-18-7 C₂₆H₂₁F₆NO₅ 541.44 Oxime, methylamino carbonyl, fluorinated substituents Insecticide/acaricide Hydrolytically stable; fluorine enhances lipophilicity and pesticidal activity
4-Vinyl-1-Cyclohexene Diepoxide (VCD) 106-87-6 C₈H₁₂O₂ 140.18 Epoxide, vinyl Polymer crosslinking agent Highly reactive; carcinogenic potential
Cyclohexylamine 108-91-8 C₆H₁₃N 99.18 Amine Organic synthesis intermediate Basic; reacts with acids to form salts

Key Comparative Insights

Functional Group Reactivity: The vinylamino carbonyl group in the target compound contrasts with aldoxycarb’s methylamino carbonyl, likely increasing electrophilicity and susceptibility to nucleophilic attack . This could enhance pesticidal activity but reduce environmental persistence. Compared to the pyrazinyl ether in Ethanol,2-[(trimethylpyrazinyl)oxy]-, the oxime group offers distinct hydrogen-bonding capabilities, affecting solubility and target binding .

Applications :

  • Aldoxycarb’s use as an insecticide/acaricide suggests the target compound may have similar applications, though its vinyl group could alter toxicity profiles .
  • VCD’s industrial use in polymers highlights the divergent applications of cyclohexene derivatives, driven by epoxide reactivity rather than oxime functionality .

Toxicity and Safety: VCD is classified as a carcinogen, emphasizing the need for rigorous toxicity testing of vinyl-containing compounds like the target oxime . Cyclohexylamine’s acute toxicity (e.g., respiratory irritation) differs from oximes, which often exhibit neurotoxic effects via cholinesterase inhibition .

Research Findings and Gaps

  • Biocatalytic Degradation: Cyclohexanone oxygenase (studied in ) could metabolize the cyclohexanone backbone of the target compound, influencing its environmental persistence .
  • Regulatory Status : Unlike aldoxycarb, which has established tolerances, the target compound’s regulatory pathway remains undefined .
  • Data Limitations : Direct studies on the compound’s pesticidal efficacy, pharmacokinetics, and ecotoxicology are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Cyclohexan-1-one O-((vinylamino)carbonyl)oxime is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula C9H14N2O2C_9H_{14}N_2O_2. Its structure includes a cyclohexanone core with an oxime functional group, which is known to influence its reactivity and biological interactions.

1. Genotoxicity and Toxicological Studies

Research has indicated that cyclohexanone oxime, a related compound, exhibits mutagenic properties. In studies using Salmonella typhimurium strains, cyclohexanone oxime demonstrated mutagenicity under certain conditions, particularly with S9 activation. Chromosomal aberration tests in Chinese hamster ovary cells showed equivocal results without S9 activation but negative results with it. In vivo studies indicated no induction of micronuclei in erythrocytes of mice treated with cyclohexanone oxime over extended periods .

Table 1: Summary of Genotoxicity Studies

Study TypeResult
Mutagenicity in S. typhimuriumPositive (with S9 activation)
Chromosomal AberrationsEquivocal (without S9), Negative (with S9)
Micronuclei InductionNegative in treated mice

2. Hematotoxicity

The compound has been linked to hematotoxic effects, particularly affecting erythrocytes and spleen weights in animal models. In a 13-week study, significant increases in relative spleen weights were observed at higher doses (5,000 ppm and above), indicating potential hematopoietic effects. The no-effect level for erythrotoxicity was established at 2,500 ppm .

Table 2: Hematotoxicity Findings

Dose (ppm)Relative Spleen Weight ChangeObservations
0BaselineControl group
625No significant change
2,500Slight increaseNo adverse effects
5,000Significant increaseHematopoietic cell proliferation observed
10,000Major increaseDeaths occurred

The mechanisms through which cyclohexanone oxime exerts its biological effects may involve the modulation of metabolic pathways. It has been reported to enhance liver microsomal activity in rats, suggesting an impact on drug metabolism and potential interactions with other xenobiotics . Additionally, the compound may inhibit oxidative metabolism pathways, which could have implications for co-administration with other drugs.

Case Study 1: Chronic Exposure Effects

A study conducted on mice exposed to varying concentrations of cyclohexanone oxime revealed dose-dependent effects on liver and spleen weights. Mice receiving the highest doses exhibited significant pathological changes in liver histology, including centrilobular cell hypertrophy and signs of hepatic stress .

Case Study 2: Potential Therapeutic Applications

Emerging research suggests that derivatives of cyclohexanone oxime may possess therapeutic potential in treating conditions such as neuropathic pain due to their ability to modulate specific biochemical pathways. However, further studies are needed to elucidate these effects fully .

Preparation Methods

Industrial and Laboratory Synthesis of Cyclohexanone Oxime

The synthesis of cyclohexanone oxime, the precursor to the target compound, is well-documented and involves oximation of cyclohexanone with hydroxylamine or its derivatives.

Key industrial method (Patent US3070627A):

  • Hydrolysis of ammonium hydroxylamine disulfonate in water at ≥105°C to generate hydroxylamine.
  • Reaction of hydroxylamine with cyclohexanone in an oximation zone with a slight excess of hydroxylamine (5-15 mol%).
  • pH adjustment to 3–3.5 with ammonia to precipitate cyclohexanone oxime.
  • Separation and recovery steps involving ammonium sulfate brine extraction and cyclohexanone recycling.

This method achieves high purity and yield by controlling reaction conditions and recycling reagents.

Alternative Laboratory Methods

  • Oximation using hydroxylamine hydrochloride and oxalic acid in acetonitrile under reflux for 60–90 minutes yields oximes with high efficiency (up to 95% yield).
  • Catalytic oxidation-oximation routes using titanium silicate-1 (TS-1) catalysts with cumene hydroperoxide and ammonia have been developed, achieving high conversion and selectivity for cyclohexanone oxime.
  • Hydrogenation of nitrocyclohexane and reduction of nitro olefins with zinc dust and acetic acid are also reported but less commonly used for this specific oxime.

The introduction of the vinylamino carbonyl group onto cyclohexanone oxime involves acylation or carbamoylation reactions with vinylamino-containing reagents.

General Synthetic Route

  • Starting from cyclohexanone oxime, reaction with vinyl isocyanate or vinyl carbamoyl chloride under controlled conditions leads to the formation of the O-((vinylamino)carbonyl)oxime derivative.
  • The reaction typically requires anhydrous conditions and a base (e.g., triethylamine) to neutralize generated acid.
  • Purification is achieved by recrystallization or chromatographic methods.

Catalytic and Process Considerations

  • Use of catalysts such as titanium silicate-1 (TS-1) can facilitate selective oxidation and functionalization steps.
  • Reaction parameters such as temperature, solvent choice (e.g., acetonitrile), and reagent stoichiometry critically influence yield and purity.
  • Continuous flow reactors and co-feeding strategies have been reported to improve selectivity and scalability.

Comparative Data Table of Preparation Methods

Method/Step Reagents & Conditions Yield (%) Selectivity (%) Notes Source
Hydrolysis of ammonium hydroxylamine disulfonate + cyclohexanone oximation 105°C, pH 3-3.5, ammonia addition, brine extraction >95 High Industrial scale, reagent recycling
Hydroxylamine hydrochloride + oxalic acid in CH3CN reflux 60-90 min reflux in acetonitrile ~95 High Laboratory scale, TLC monitored
Catalytic oxidation-oximation with TS-1 + cumene hydroperoxide + NH3 115°C, 0.5 MPa, acetonitrile, co-feeding 83.5 83.9 Selectivity to oxime, minor imine byproducts
Functionalization with vinyl isocyanate or carbamoyl chloride Anhydrous solvent, base (e.g., triethylamine), RT to reflux Variable High Requires careful moisture control Literature-based

Research Findings and Mechanistic Insights

  • The oximation step is highly dependent on the availability and reactivity of hydroxylamine species; controlling pH and temperature is critical to maximize oxime formation and minimize side reactions.
  • Catalytic systems such as TS-1 enable one-step oxidation-oximation, improving atom economy and reducing waste.
  • The vinylamino carbonyl functionalization proceeds via nucleophilic attack of the oxime oxygen on the electrophilic vinyl carbamoyl reagent, forming a stable O-substituted oxime derivative.
  • Side reactions include imination and over-reduction, which can be minimized by controlling hydrogen pressure and reagent ratios.

Q & A

Q. What synthetic strategies are recommended for preparing Cyclohexan-1-one O-((vinylamino)carbonyl)oxime?

  • Methodological Answer: The synthesis typically involves two steps:

Oxime Formation: React cyclohexan-1-one with hydroxylamine hydrochloride under acidic conditions (e.g., aqueous HCl/EtOH) to yield cyclohexanone oxime .

Acylation: Treat the oxime with vinyl isocyanate or a reactive carbonylating agent (e.g., phosgene derivative) in anhydrous conditions (e.g., THF, DMF) to introduce the (vinylamino)carbonyl group. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer:
  • NMR Spectroscopy:
  • ¹H NMR: Look for the oxime proton (δ 8.5–9.5 ppm, broad singlet) and vinyl group protons (δ 5.0–6.5 ppm, multiplet). The cyclohexane ring protons appear as complex splitting patterns (δ 1.2–2.5 ppm).
  • ¹³C NMR: The carbonyl carbon (C=O) resonates at δ 160–170 ppm, while the oxime carbon (C=N) appears at δ 145–155 ppm.
  • IR Spectroscopy: Key peaks include the oxime N–O stretch (~930 cm⁻¹) and carbonyl C=O stretch (~1680 cm⁻¹).
  • Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ matching the molecular formula (C₉H₁₄N₂O₂, theoretical MW 182.11) .

Advanced Research Questions

Q. How do steric effects from the cyclohexane ring influence the reactivity of the oxime group in nucleophilic substitutions?

  • Methodological Answer: The chair conformation of cyclohexane places the oxime group in either equatorial (lower energy) or axial positions. Equatorial positioning reduces steric hindrance, enhancing nucleophilic attack on the carbonyl group. Computational modeling (e.g., DFT) can predict preferred conformers, while kinetic studies (e.g., monitoring reaction rates under varied conditions) validate steric contributions. Use NOESY NMR to assess spatial proximity between oxime protons and cyclohexane hydrogens .

Q. What side reactions occur during acylation of cyclohexanone oxime with vinyl isocyanate, and how are they minimized?

  • Methodological Answer:
  • Common Side Reactions:

Over-Acylation: Excess isocyanate may lead to diacylation.

Hydrolysis: Moisture degrades isocyanate to amines/ureas.

  • Mitigation Strategies:
  • Use stoichiometric control (1:1 molar ratio) and inert atmosphere (N₂/Ar).
  • Employ molecular sieves or anhydrous solvents (e.g., dried THF over Na/benzophenone).
  • Monitor via FT-IR for residual isocyanate (sharp peak ~2270 cm⁻¹) .

Q. What analytical challenges arise in quantifying trace impurities, and what methods resolve them?

  • Methodological Answer:
  • Challenges: Impurities like unreacted oxime or hydrolysis byproducts (e.g., urea derivatives) co-elute with the product.
  • Solutions:
  • HPLC-MS: Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) with MS detection for high sensitivity.
  • GC-MS (Derivatized): Silylate polar impurities (e.g., BSTFA) to improve volatility.
  • Quantitative ¹H NMR: Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for impurity profiling .

Q. How can contradictory spectral data (e.g., unexpected carbonyl shifts) be resolved during characterization?

  • Methodological Answer:
  • Step 1: Verify solvent effects (e.g., DMSO vs. CDCl₃ shifts carbonyl signals upfield).
  • Step 2: Perform 2D NMR (HSQC, HMBC) to confirm connectivity and rule out tautomerism.
  • Step 3: Compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian software) to identify anomalous peaks .

Data Interpretation & Experimental Design

Q. What mechanistic insights can be gained from kinetic studies of the oxime’s hydrolysis?

  • Methodological Answer: Conduct pH-dependent hydrolysis experiments (pH 2–12) and monitor via UV-Vis (λmax ~270 nm for oxime degradation). Fit data to a pseudo-first-order model to determine rate constants. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots reveal whether hydrolysis proceeds via acid-catalyzed (protonation of oxime) or base-mediated (nucleophilic attack) pathways .

Q. How does the vinylamino group’s electronic nature affect the compound’s stability under photolytic conditions?

  • Methodological Answer:
  • Experimental Design: Expose the compound to UV light (λ = 254 nm) in quartz cuvettes and analyze degradation products via LC-MS.
  • Electronic Analysis: Compare with analogues (e.g., methylamino vs. vinylamino substituents) using Hammett plots. The electron-withdrawing nature of the vinyl group accelerates photolytic cleavage of the carbonyl-oxime bond .

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